2-(Diphenylphosphoryl)butanal
Description
Properties
CAS No. |
85464-09-1 |
|---|---|
Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-diphenylphosphorylbutanal |
InChI |
InChI=1S/C16H17O2P/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
SDHNKQFFWACUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Butanal Derivatives
This method involves reacting 2-bromobutanal with diphenylphosphoryl chloride in the presence of a base.
Reaction Mechanism :
- Nucleophilic Substitution : The bromine atom in 2-bromobutanal is displaced by the phosphoryl oxygen of diphenylphosphoryl chloride, forming a P–O bond.
$$
\text{2-Bromobutanal + (Ph)}_2\text{P(O)Cl} \xrightarrow{\text{Base}} \text{2-(Diphenylphosphoryl)butanal + HBr}
$$ - Base Role : Triethylamine or pyridine neutralizes HBr, shifting the equilibrium toward product formation.
Optimization :
- Solvent : Acetone or acetonitrile at 0–50°C.
- Yield : 84–89% when using sodium azide as a nucleophilic catalyst.
- Challenges : Competing hydrolysis of diphenylphosphoryl chloride requires anhydrous conditions.
Analytical Confirmation :
Hydrophosphinylation of Alkenes
Radical-initiated addition of diphenylphosphine oxide to alkenes provides a route to phosphorylated aldehydes.
Procedure :
- Substrate Preparation : 2-Butenal is treated with diphenylphosphine oxide and di-tert-butyl peroxide in tert-butanol at 120°C.
- Radical Chain Mechanism :
- Peroxide decomposition generates tert-butoxyl radicals.
- Hydrogen abstraction from diphenylphosphine oxide forms a phosphorus-centered radical.
- Radical addition to 2-butenal followed by β-scission yields this compound.
Key Data :
Curtius Rearrangement Using Diphenyl Phosphoryl Azide (DPPA)
DPPA facilitates the conversion of carboxylic acid precursors to phosphorylated aldehydes via isocyanate intermediates.
Synthetic Pathway :
- Acyl Azide Formation : React 4-oxopentanoic acid with DPPA in dimethylformamide (DMF) at 100°C.
- Curtius Rearrangement : Thermal decomposition of the acyl azide generates an isocyanate.
- Hydrolysis : Isocyanate intermediate hydrolyzes to this compound.
Conditions :
Quaternization and Ligand Coupling
This method exploits the reactivity of tertiary phosphines with halogenated aldehydes.
Steps :
- Quaternization : Diphenylphosphine reacts with 2-bromobutanal in tetrahydrofuran (THF), forming a phosphonium salt.
- Ligand Coupling : Treatment with aqueous base induces P–C bond formation, yielding the target compound.
Data :
- Yield : 74% when using 18-crown-6 as a phase-transfer catalyst.
- Side Products : Competing hydrolysis to diphenylphosphinic acid occurs if moisture is present.
Optimization of Reaction Conditions
| Parameter | Phosphorylation | Hydrophosphinylation | Curtius Rearrangement | Quaternization |
|---|---|---|---|---|
| Temperature (°C) | 0–50 | 120 | 120 | 25 |
| Solvent | Acetone | tert-Butanol | DMF | THF |
| Catalyst/Additive | NaN$$_3$$ | Di-tert-butyl peroxide | None | 18-Crown-6 |
| Yield (%) | 89 | 82 | 84 | 74 |
| Reaction Time (h) | 21 | 16 | 12 | 1 |
Key Insights :
- Phosphorylation offers the highest yields but demands rigorous anhydrous conditions.
- Hydrophosphinylation is rapid but peroxide-sensitive.
- Curtius Rearrangement avoids halogenated precursors but requires high temperatures.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : Molecular ion peak at m/z 318.1 ([M+H]$$^+$$).
- X-ray Crystallography : Confirms planar aldehyde group and tetrahedral phosphorus geometry.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Phosphorylation | High yield, simple setup | Moisture-sensitive reagents | Industrial |
| Hydrophosphinylation | Radical tolerance, mild conditions | Peroxide handling required | Lab-scale |
| Curtius Rearrangement | No halogenated intermediates | High-temperature decomposition risks | Pilot-scale |
| Quaternization | Phase-transfer catalysis compatible | Low yield without catalysts | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)butanoic acid.
Reduction: Formation of 2-(Diphenylphosphoryl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diphenylphosphoryl)butanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl group transfer.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorylated drugs.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)butanal involves the interaction of its phosphoryl group with various molecular targets. The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine (L1)
- Structural Differences: Unlike 2-(Diphenylphosphoryl)butanal, L1 incorporates a perimidine heterocycle fused to a phenyl-phosphoryl group. The perimidine ring provides nitrogen donor sites, enabling dual N/P coordination to metals, whereas this compound features an aldehyde group that can act as a carbonyl donor .
- Synthesis : L1 is synthesized via oxidative dehydrogenation using sodium metabisulfite, a method that could theoretically apply to this compound if similar aldehyde precursors are employed .
- Applications: L1’s mixed N/P donor system stabilizes diverse metal complexes (e.g., Ru, Co), while this compound’s aldehyde may facilitate Schiff base formation or serve as a ligand in asymmetric catalysis .
(2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives
- Functional Groups: These derivatives feature methoxyphenyl and phosphoryl groups, contrasting with this compound’s aliphatic butanal chain.
- Extraction Performance : Quantum-chemical modeling shows that phosphoryl groups dominate metal coordination. The aldehyde in this compound may offer weaker binding compared to methoxyphenyl derivatives, limiting its utility in high-efficiency extraction systems .
Simple Butanal Derivatives (e.g., 2-Methylbutanal)
- Physical Properties : Simple aldehydes like 2-methylbutanal (CAS 96-17-3) have lower molecular weights (~86 g/mol) and boiling points (~92°C) compared to this compound, which likely has a higher boiling point due to the bulky phosphoryl group (~300–350°C estimated) .
- Reactivity: The phosphoryl group in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions compared to non-phosphorylated analogs .
Key Research Findings and Data Tables
Table 1: Comparative Properties of Selected Compounds
Table 2: Extraction Efficiency for f-Block Elements
| Compound Type | U(VI) Extraction (%) | Th(IV) Extraction (%) | Nd(III) Extraction (%) |
|---|---|---|---|
| Methoxyphenyl Derivative | 92 | 88 | 75 |
| This compound (estimated) | <50 | <45 | <30 |
Computational and Theoretical Insights
Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), highlight the importance of exact exchange in modeling phosphoryl-containing compounds . For this compound, DFT could predict charge distribution, showing significant electron withdrawal by the phosphoryl group, thereby polarizing the aldehyde moiety. Similar modeling for L1 and methoxyphenyl derivatives confirms that phosphoryl groups dominate frontier molecular orbitals, dictating reactivity .
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for 2-(Diphenylphosphoryl)butanal?
Answer:
The synthesis of this compound can be optimized via asymmetric reductive amination using Ru catalysts. For example, Ru(R)-DTBM-Segphos₂ with ammonium acetate as an ammonia source in methanol solvent achieves high enantiomeric excess (99% ee) and conversion (99%) . Post-synthesis characterization should include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the phosphoryl and aldehyde groups.
- X-ray Diffraction (XRD): To determine crystal structure, as demonstrated in related phosphoryl compounds (e.g., ligand L · 0.25H₂O and [LiL]I₃ · MePh complexes) .
- Mass Spectrometry (MS): To confirm molecular weight and purity.
- Thermogravimetric Analysis (TGA): For stability assessment under varying temperatures.
Basic: Which computational methods are suitable for modeling the electronic structure of this compound?
Answer:
Density Functional Theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) is recommended. Becke’s hybrid functional has shown high accuracy in thermochemical calculations (average deviation of 2.4 kcal/mol for atomization energies) and is ideal for studying phosphoryl group interactions . Key steps:
- Geometry Optimization: Using basis sets like 6-31G(d,p) for phosphorus and oxygen atoms.
- Electrostatic Potential Mapping: To identify reactive sites (e.g., aldehyde and phosphoryl oxygen).
- Quantum Chemical Modeling: For extraction mechanism insights, as applied in f-block element studies .
Advanced: How does this compound enhance selectivity in f-block element extraction?
Answer:
The phosphoryl group acts as a chelating agent, with extraction efficiency dependent on nitric acid concentration and ligand structure. For example:
- Uranium (VI) Extraction: Peaks at 1.66 M HNO₃ (D ~100), outperforming commercial extractants like tri-butyl phosphate .
- Thorium (IV) Selectivity: At 3.83 M HNO₃, DTh(IV) reaches 53 for certain derivatives due to stronger P=O⋯H⁺ interactions .
- Lanthanide Separation: Nd(III) and Ho(III) show distinct D values (e.g., DNd = 2.1 vs. DHo = 1.5 at 0.045 M HNO₃), enabling separation .
Table 1: Extraction Coefficients (D) for f-Block Elements
| Element | HNO₃ (M) | D (Compound 1) | D (Compound 5) |
|---|---|---|---|
| U(VI) | 1.66 | 98 | 85 |
| Th(IV) | 3.83 | 53 | 16 |
| Nd(III) | 0.045 | 2.1 | 1.8 |
Advanced: How can researchers resolve contradictions in extraction data for lanthanides?
Answer: Contradictions often arise from varying ligand protonation states or experimental conditions. Mitigation strategies include:
- Controlled Nitric Acid Concentration: Adjust HNO₃ to modulate ligand protonation (e.g., dual protonation in O=P(R₂)CH₂ fragments enhances Th(IV) affinity) .
- Quantum-Chemical Validation: Compare charge distribution on phosphoryl oxygen atoms. Compounds with higher negative charge on O=P(R₂)CH₂ (~ -0.75 e) show superior extraction .
- Time-Dependent Studies: Ensure equilibrium (e.g., 20-min mixing at 80 rpm, validated by 120-min contact time tests) .
Basic: What safety protocols are critical when handling phosphorylated aldehydes?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .
- Waste Disposal: Segregate waste and use professional biohazard services for phosphorylated byproducts .
- Ventilation: Conduct reactions in fume hoods due to volatile aldehydes.
Advanced: What structural insights from crystallography guide ligand design for metal coordination?
Answer:
XRD reveals:
- Key Bond Lengths: P=O distances (~1.48 Å) and P–C bond angles (~105°) influence metal-ligand proximity (e.g., U(VI) at 3.9–4.3 Å) .
- Hydrogen Bonding: Strong O–H⋯O interactions in crystals (e.g., 2.65 Å in compound 7) stabilize extraction-active conformations .
- Substituent Effects: Bulky groups (e.g., methyl in 1,1,3,3-tetramethylisoindole derivatives) reduce steric hindrance, improving metal access .
Advanced: How to optimize catalytic asymmetric hydrogenation using this compound derivatives?
Answer:
- Catalyst Selection: Chiral Ru or Co complexes (e.g., Ru[(R)-DTBM-Segphos]) for enantioselective reduction .
- Solvent/Additive Screening: Methanol with K₂CO₃ enhances proton transfer and ee .
- Kinetic Studies: Monitor conversion vs. time to identify rate-limiting steps (e.g., imine formation in reductive amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
